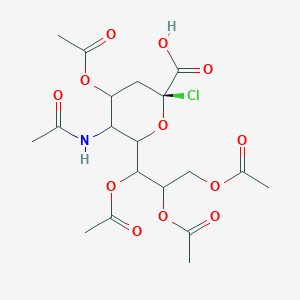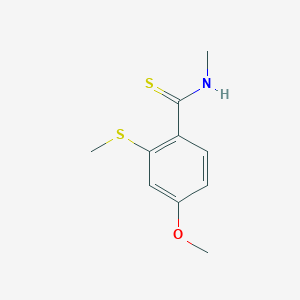
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS2. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring, along with a carbothioamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a series of reactions to introduce the methylsulfanyl and carbothioamide groups.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product. Common reagents include methyl iodide, thiourea, and various solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide exerts its effects involves interactions with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but lacks the carbothioamide group.
4-Methoxy-2-methyl-aniline: Contains an amino group instead of the carbothioamide group.
4-Methoxy-2-methyl-thiophenol: Contains a thiol group instead of the carbothioamide group.
Uniqueness
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is unique due to the presence of both the methoxy and methylsulfanyl groups on the benzene ring, along with the carbothioamide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60253-36-3 |
|---|---|
Formule moléculaire |
C10H13NOS2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
4-methoxy-N-methyl-2-methylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS2/c1-11-10(13)8-5-4-7(12-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,13) |
Clé InChI |
OUKXFQBVZNLAQV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)C1=C(C=C(C=C1)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
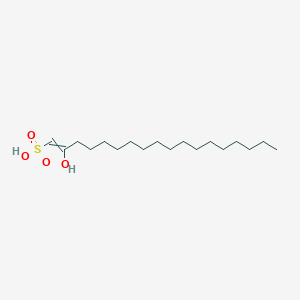
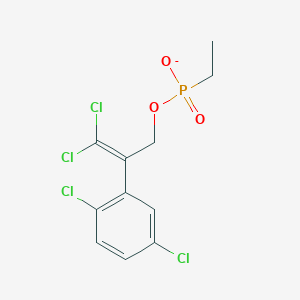
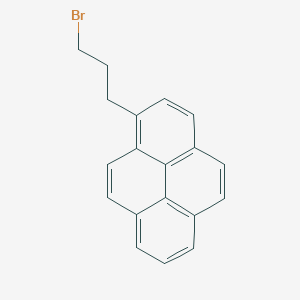
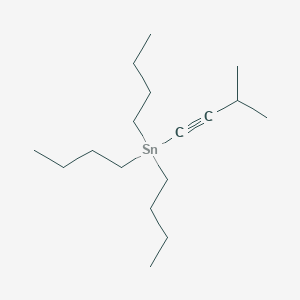
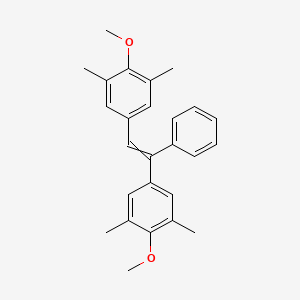
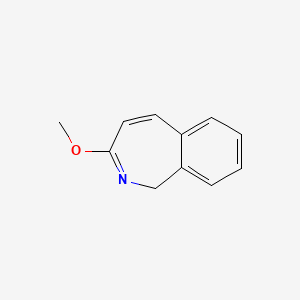
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
